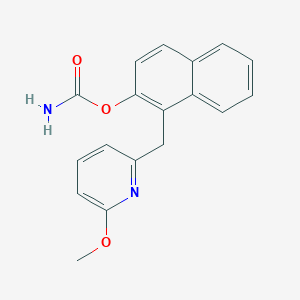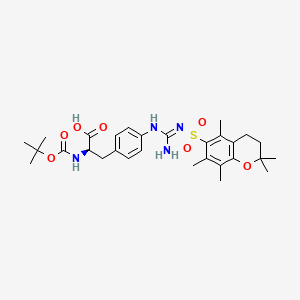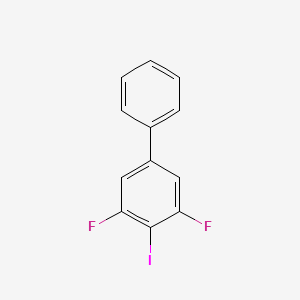
2-(difluoromethyl)-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-methyl-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrrole ring. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are significant in various chemical and biological processes.
Méthodes De Préparation
The synthesis of 2-(difluoromethyl)-5-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the difluoromethylation of pyrrole derivatives. This process typically employs difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium tungstate to facilitate the reaction . Industrial production methods may involve large-scale difluoromethylation processes using similar reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-methyl-1H-pyrrole has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(difluoromethyl)-5-methyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include modifications to enzyme activity, receptor binding, and alterations in cellular processes .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-5-methyl-1H-pyrrole can be compared with other fluorinated pyrrole derivatives, such as:
2-(Trifluoromethyl)-5-methyl-1H-pyrrole: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
2-(Difluoromethyl)-1H-pyrrole: Lacking the methyl group, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H7F2N |
|---|---|
Poids moléculaire |
131.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C6H7F2N/c1-4-2-3-5(9-4)6(7)8/h2-3,6,9H,1H3 |
Clé InChI |
LMSSWMAXCXWPJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



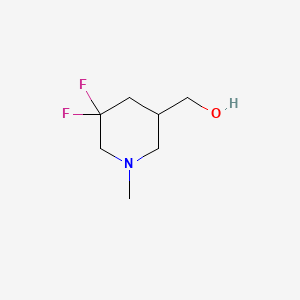
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
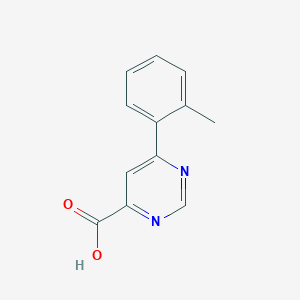
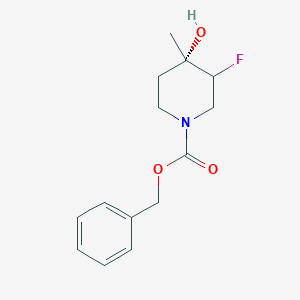


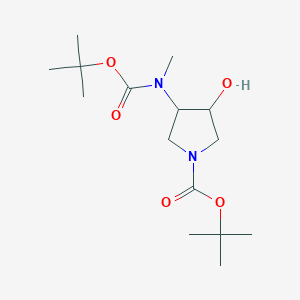
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
